molecular formula C26H25N3O4 B1684532 Lucitanib CAS No. 1058137-23-7

Lucitanib

货号 B1684532
CAS 编号: 1058137-23-7
分子量: 443.5 g/mol
InChI 键: CUDVHEFYRIWYQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lucitanib (also known as CO-3810, E-3810) is a drug that is being investigated by Clovis Oncology in clinical trials for the treatment of advanced solid tumors . It is a protein kinase inhibitor that blocks the VEGF receptors 1, 2, and 3, as well as the fibroblast growth factor receptors 1 and 2, and the platelet-derived growth factor receptors alpha and beta .


Molecular Structure Analysis

Lucitanib has a molecular formula of C26H25N3O4 . Its IUPAC name is 6- [7- [ (1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy- N -methylnaphthalene-1-carboxamide . The molecular weight of Lucitanib is 443.5 g/mol .


Physical And Chemical Properties Analysis

Lucitanib is a member of quinolines, an aromatic ether, a member of cyclopropanes, a primary amino compound, and a naphthalenecarboxamide . It is a conjugate base of an E-3810 (1+) .

科学研究应用

1. Mechanism and Efficacy in Various Cancers Lucitanib is a multi-faceted oral inhibitor, notably targeting fibroblast growth factor receptor types 1 and 2 (FGFR), vascular endothelial growth factor receptor types 1-3 (VEGFR), and platelet-derived growth factor receptor types α and β (PGFRα/β). These receptors are critical for tumor proliferation, survival, and angiogenesis. Studies have shown Lucitanib's promising efficacy in several tumor types, including breast carcinoma, demonstrating clinical benefits particularly in FGF-aberrant and angiogenesis-sensitive populations. For instance, in breast cancer patients, a significant proportion achieved partial responses, with median progression-free survival extending notably, highlighting Lucitanib's potential as a therapeutic agent in molecularly defined FGF-aberrant tumors (Soria et al., 2014).

2. Impact in Advanced Thyroid Cancer Lucitanib's impact extends to advanced thyroid cancer, a context where its inhibition of tyrosine kinase activity of FGFR1/2 and VEGFR1-3 is particularly relevant given the vascular nature and FGFR expression in thyroid cancer. Clinical observations have noted significant anti-tumor activity and a tolerable side-effect profile even in patients who had progressed on other multikinase inhibitors, suggesting Lucitanib's potential as a viable treatment option in this domain (Capdevila et al., 2014).

3. Combination Therapy with PARP Inhibitors Exploring combination therapies, Lucitanib has been paired with PARP inhibitors like rucaparib for advanced solid tumors. The combination aims to induce a hypoxic state and homologous recombination repair deficiency, potentially leading to heightened sensitivity to PARP inhibition. Initial findings indicate that this combination has an acceptable safety profile and warrants further evaluation for its therapeutic efficacy (Dumbrava et al., 2021).

4. Synergy with Immune Pathway Modulators Beyond direct antitumor activity, Lucitanib exhibits immunomodulatory properties. In vivo studies have demonstrated its ability to modulate the tumor microenvironment, enhancing the antitumor efficacy of immune pathway modulators. Specifically, Lucitanib's combination with costimulatory immune pathway agonists or blockade of coinhibitory immune pathways like CTLA-4 or PD-1 has shown augmented antitumor activity. This suggests that Lucitanib can potentiate the effects of immunotherapy, providing a compelling rationale for its clinical development in combination with immune pathway modulators to treat cancer (Robillard et al., 2022).

安全和危害

The safety and tolerability of Lucitanib have been evaluated in clinical trials. For instance, in a study of recurrent and metastatic nasopharyngeal carcinoma (RM-NPC), Lucitanib was found to have a manageable safety profile .

未来方向

Lucitanib has shown promising clinical activity in heavily pretreated patients with various types of cancer . It is currently being evaluated in phase II/III studies . The combination of Lucitanib with other treatments, such as immune checkpoint inhibitors, is also being explored .

属性

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147356
Record name Lucitanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucitanib

CAS RN

1058137-23-7
Record name Lucitanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucitanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucitanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucitanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCITANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The product of Example 1 (100 mg) was mixed with acetic acid (1 ml) and 33% HBr/acetic acid (0.6 ml). The reaction was stirred at RT for 1 hour and diluted with EtOAc/H2O then basified with Na2CO3. The organic layer was dried, evaporated and purified with silica gel column to give the titled product. Mass: (M+1), 444
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The product of Example 1 (100 mg) was mixed with Pd/C (10%, 40 mg) in EtOH (30 ml) and hydrogenated at 50 psi for 12 hours. The reaction was filtered through Celite and evaporated to give the titled product. Mass: (M+1), 444
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucitanib
Reactant of Route 2
Lucitanib
Reactant of Route 3
Reactant of Route 3
Lucitanib
Reactant of Route 4
Reactant of Route 4
Lucitanib
Reactant of Route 5
Reactant of Route 5
Lucitanib
Reactant of Route 6
Reactant of Route 6
Lucitanib

Citations

For This Compound
761
Citations
JC Soria, F DeBraud, R Bahleda, B Adamo, F Andre… - Annals of oncology, 2014 - Elsevier
… Here, we describe the results of the first-in-human phase I/IIa study of lucitanib in patients … The patient is still on study after 35 cycles of treatment with lucitanib. Lucitanib was rapidly …
Number of citations: 187 www.sciencedirect.com
R Hui, A Pearson, J Cortes, C Campbell, C Poirot… - Clinical Cancer …, 2020 - AACR
… of treatment with lucitanib in the pharmacodynamic assay suggested lucitanib was targeting … and proteinuria was consistent with the action of lucitanib as an inhibitor of VEGFR (39). The …
Number of citations: 43 aacrjournals.org
F Guffanti, R Chilà, E Bello, M Zucchetti, M Zangarini… - Neoplasia, 2017 - Elsevier
… Lucitanib is a small molecule inhibitor of vascular endothelial growth factor (… lucitanib in experimental models with or without FGFR1/2 amplification or mutations. In cell assays, lucitanib …
Number of citations: 24 www.sciencedirect.com
IA Mayer, CL Arteaga, R Nanda, KD Miller, K Jhaveri… - Cancer Research, 2017 - AACR
… BACKGROUND: Lucitanib is a potent, oral antiangiogenic … 1:1 to 10 or 15 mg QD of lucitanib. Stratification was based on local … at least 1 dose of lucitanib are included in this analysis (…
Number of citations: 5 aacrjournals.org
RL Dusek, L Robillard, TC Harding, AD Simmons… - Cancer Research, 2019 - AACR
… characterized lucitanib’s kinase selectivity and investigated the antitumor efficacy of lucitanib in … Cell-based kinase assays confirmed that lucitanib is a potent and selective VEGFR1-3, …
Number of citations: 2 aacrjournals.org
M Campone, T Bachelot, F Penault-Llorca… - Cancer Chemotherapy …, 2019 - Springer
… that failed to confirm the hypothesis that addition of lucitanib would reverse sensitivity to endocrine treatments. Based on data of global lucitanib development, it was decided to stop the …
Number of citations: 16 link.springer.com
M Nguyen, KK Lin, MF Burbridge, AD Simmons… - Cancer Research, 2015 - AACR
… lucitanib may be a potential new therapeutic strategy. We evaluated the nonclinical activity of lucitanib … The in vitro activity of lucitanib was first evaluated in a panel of bladder carcinoma …
Number of citations: 3 aacrjournals.org
L Robillard, M Liao, M Nguyen… - Journal of …, 2022 - ingentaconnect.com
… reduced the antitumor efficacy of lucitanib and revealed a CD8+ T-cell-dependent component of lucitanib’s activity. The combination of lucitanib and costimulatory immune pathway …
Number of citations: 4 www.ingentaconnect.com
JE Lopes, RL Dusek, L Robillard, M Nguyen, B Roth… - Cancer Research, 2020 - AACR
… lucitanib. 10/10 mice treated with the higher dose of RDB 1462 in combination with lucitanib … This effect was enhanced by the combination of RDB 1462 with lucitanib. The combination …
Number of citations: 3 aacrjournals.org
M Abu-Khalaf, I Mayer, JB Litten, M Raponi, AR Allen… - Cancer Research, 2015 - AACR
… Phase 1/2 clinical trial of lucitanib monotherapy experienced an ORR of 50% and a … lucitanib in breast cancer. TRIAL DESIGN: The current study is comparing PFS for doses of lucitanib (…
Number of citations: 3 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。